molecular formula C19H34NO5P B023677 Fingolimod phosphate CAS No. 402615-91-2

Fingolimod phosphate

Katalognummer: B023677
CAS-Nummer: 402615-91-2
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: LRFKWQGGENFBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fingolimod phosphate is the active metabolite of fingolimod (FTY720), a sphingosine 1-phosphate (S1P) receptor modulator approved for relapsing-remitting multiple sclerosis (MS). As a prodrug, fingolimod undergoes phosphorylation by sphingosine kinases (SphK1/2) to form this compound, which binds to S1P receptors (S1PR1,3,4,5) . This interaction induces receptor internalization, reducing lymphocyte egress from lymph nodes and limiting neuroinflammation in MS . Beyond immunomodulation, this compound exhibits neuroprotective effects by restoring astroglial glutamate transporters, enhancing mitochondrial function, and modulating metabolic pathways like glycolysis and the pentose phosphate pathway . Its pharmacokinetic profile includes high oral bioavailability (>90%), a long half-life (6–9 days), and metabolism via CYP4F2, contributing to predictable dosing and low drug-drug interaction risk .

Vorbereitungsmethoden

Synthetic Routes for Fingolimod

Nitropropionic Acid-Based Synthesis

The most widely reported method involves a four-step sequence starting from n-octylbenzene and 3-nitropropionic acid . Key stages include:

  • Friedel-Crafts Acylation : n-Octylbenzene reacts with 3-nitropropionyl chloride in the presence of AlCl₃ to form 4-octyl-3-nitropropiophenone. This step achieves an 82.7% atom economy, minimizing waste .

  • Reduction : The ketone group is reduced using triethylsilane (Et₃SiH) to yield 4-octyl-3-nitropropylbenzene.

  • Double Henry Reaction : Treatment with formaldehyde under basic conditions introduces two hydroxymethyl groups via nucleophilic addition.

  • Hydrogenation : Catalytic hydrogenation reduces the nitro group to an amine, followed by salt formation to produce Fingolimod hydrochloride.

This route achieves a 31% overall yield but faces challenges in nitro group reduction efficiency. An alternative pathway using 3-bromopropionic acid was explored to reduce costs but led to undesired elimination reactions, necessitating a two-step reduction and SN2 displacement to recover the nitro intermediate .

Acetamidol Diacetate Route

A patent-pending industrial method optimizes yield and purity through the following steps :

  • Friedel-Crafts Acylation : 2-Acetamido-1,3-diacetoxy-2-(2-phenylethyl)propane reacts with octanoyl chloride (2–6 molar equivalents) in dichloromethane with AlCl₃ to form 2-acetamido-2-(4-octanoylphenethyl)propane-1,3-diyl diacetate.

  • Recrystallization : The intermediate is purified using hydrocarbon-alcohol solvent mixtures, enhancing purity to >99%.

  • Hydrolysis : Methanol and aqueous lithium hydroxide hydrolyze acetate groups, followed by ethyl acetate extraction to isolate Fingolimod free base.

  • Salt Formation : The free base is treated with isopropyl alcohol-hydrochloric acid (5–15% w/w) at pH 1–3 to yield Fingolimod hydrochloride with 99.49% HPLC purity .

This method emphasizes solvent selection (e.g., ethyl acetate for extraction) and temperature control (reflux at 50°C for hydrolysis) to suppress side reactions.

Comparative Analysis of Synthetic Methods

ParameterNitropropionic Acid Route Acetamidol Diacetate Route
Starting Materialsn-Octylbenzene, 3-nitropropionic acid2-Acetamidol diacetate, octanoyl chloride
Steps45
Overall Yield31%180 g from 500 g starting material
Atom Economy82.7%Not reported
Final Purity (HPLC)Not reported99.49%
Key ChallengesNitro group eliminationSolvent volume optimization

The acetamidol route achieves higher purity but requires additional purification steps. Both methods prioritize cost-effective reagents, though the nitropropionic acid pathway benefits from superior atom economy.

Optimization Strategies

Mitigating Elimination Reactions

The nitropropionic acid route’s alternative pathway using 3-bromopropionic acid faced elimination due to the bromide’s poor leaving group ability. Implementing a two-step reduction (triethylsilane) and SN2 displacement (sodium nitrite) reduced elimination by 40%, though yields remained suboptimal .

Solvent and Temperature Control

In the acetamidol route, maintaining reaction temperatures below 55°C during solvent evaporation prevented degradation. Ethyl acetate volumes 20–50 times the free base weight maximized extraction efficiency while minimizing emulsion formation .

Industrial-Scale Purification

Recrystallization with methanol at 0–5°C enabled large-scale isolation of Fingolimod free base (180 g batches) . Anhydrous sodium sulfate ensured moisture-free ethyl acetate layers, critical for stabilizing the free base during drying.

Wissenschaftliche Forschungsanwendungen

Introduction to Fingolimod Phosphate

This compound (Fingolimod-P) is the active metabolite of fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator that has been primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Approved by the FDA in 2010, fingolimod represents a significant advancement in MS therapy due to its unique mechanism of action that involves lymphocyte sequestration and modulation of immune responses. Recent research has expanded the understanding of this compound's therapeutic potential beyond MS, exploring its applications in various other medical conditions.

Multiple Sclerosis

This compound remains a cornerstone in the management of relapsing-remitting MS. Clinical trials such as FREEDOMS and TRANSFORMS have demonstrated its efficacy in reducing relapse rates and disability progression. Long-term observational studies continue to validate its safety and effectiveness in diverse patient populations.

Neurodegenerative Diseases

Recent studies have indicated potential applications of this compound in neurodegenerative diseases such as:

  • Alzheimer's Disease (AD) : Fingolimod may reduce neuroinflammation and improve cognitive function by modulating immune responses within the central nervous system (CNS).
  • Parkinson's Disease (PD) : Its neuroprotective properties could mitigate dopaminergic neuron loss.
  • Epilepsy : Modulation of neuronal excitability and inflammation suggests a role in seizure control.

Cancer Therapy

Emerging evidence indicates that this compound may enhance anti-tumor immunity. By modulating the immune microenvironment, it could potentially be used as an adjunct therapy in various cancers, particularly those involving immune evasion mechanisms.

Immune-Mediated Disorders

This compound's immunomodulatory effects are being explored for conditions such as:

  • Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) : It has been shown to inhibit pathogenic serum effects on blood-nerve barrier integrity.
  • Autoimmune Diseases : Its ability to modulate T cell responses may benefit conditions like rheumatoid arthritis and lupus.

Study on Multiple Sclerosis Patients

A retrospective observational study assessed the effectiveness of this compound in a cohort of 249 MS patients. The findings included:

  • Annualized Relapse Rate (ARR) : Reduction by 75% overall; higher efficacy observed in treatment-naïve patients compared to those previously treated with natalizumab.
  • Disability Progression : Cumulative probability of progression was 20% at 24 months, independent of prior treatments or demographic factors.

Study on Alzheimer’s Disease

A pilot study investigated the effects of this compound on cognitive decline in AD patients. Results indicated:

  • Cognitive Improvement : Patients showed significant improvements on cognitive assessment scales after six months of treatment.
  • Neuroinflammation Markers : Reduction in biomarkers associated with neuroinflammation was noted post-treatment.

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

Fingolimod phosphate is structurally analogous to sphingosine but modified to resist degradation. Its (R)-enantiomer shows superior binding energy to S1PR1 compared to the (S)-form, stabilizing interactions with transmembrane residues (e.g., M124, W269) . Newer S1PR modulators, such as ozanimod and siponimod, are designed for receptor selectivity. Unlike fingolimod’s non-selective S1PR1,3,4,5 modulation, these agents target S1PR1 selectively to mitigate off-target effects (e.g., S1PR3-mediated bradycardia) . Novel triazine-tyrosine hybrids demonstrate improved S1PR1 binding energy (ΔG = -9.2 kcal/mol) compared to fingolimod (-8.5 kcal/mol), suggesting enhanced receptor affinity .

Table 1: Structural and Receptor Selectivity Comparison

Compound Receptor Selectivity Key Structural Features Binding Energy (ΔG, kcal/mol)
This compound S1PR1,3,4,5 Sphingosine analog, phosphorylated -8.5
Ozanimod S1PR1-selective Oxadiazole core, optimized alkyl chain N/A
Triazine-tyrosine hybrid S1PR1-selective Triazine ring, tyrosine backbone -9.2

Pharmacokinetic and Metabolic Profiles

This compound’s long half-life (6–9 days) enables once-daily dosing, while newer agents like ponesimod have shorter half-lives (~30 hours), allowing faster reversal of lymphopenia upon discontinuation . Fingolimod is metabolized via CYP4F2, whereas other modulators (e.g., siponimod) rely on CYP3A4, increasing interaction risks with CYP3A inhibitors .

Table 2: Pharmacokinetic Comparison

Parameter This compound Siponimod
Bioavailability >90% ~85%
Half-life 6–9 days ~30 hours
Primary Metabolism CYP4F2 CYP3A4
Drug Interaction Risk Low Moderate (CYP3A4-dependent)

Biologische Aktivität

Fingolimod phosphate (fingolimod-P) is the active metabolite of fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action primarily involves modulation of S1P receptors, which plays a crucial role in immune cell trafficking and inflammation. This article delves into the biological activities of this compound, highlighting its pharmacological properties, therapeutic applications, and emerging research findings.

Fingolimod-P acts as a high-affinity agonist for several S1P receptors, specifically S1P1, S1P3, S1P4, and S1P5, with varying degrees of efficacy:

S1P Receptor EC50 Value (nM) Function
S1P10.3 - 0.6Lymphocyte retention in lymph nodes
S1P3~3Involved in inflammatory responses
S1P40.3 - 0.6Modulates immune responses
S1P50.3 - 0.6Neuroprotection and CNS effects
S1P2>10Minimal activity observed

The primary immunomodulatory effect occurs through the downregulation of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system (CNS) . This mechanism is crucial in mitigating the inflammatory processes associated with MS.

Immunomodulation

Fingolimod-P's immunomodulatory effects extend beyond lymphocyte sequestration. It has been shown to:

  • Reduce pro-inflammatory cytokines : Fingolimod-P decreases levels of tumor necrosis factor (TNF), interleukin-6 (IL-6), and other inflammatory mediators .
  • Shift macrophage polarization : It promotes a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophage phenotypes .
  • Inhibit astrocyte activation : Recent studies indicate that fingolimod-P inhibits astrocyte inflammatory activity, promoting cytokine homeostasis and restoring lysosomal function .

Neuroprotective Effects

Emerging evidence suggests that fingolimod-P may exert direct neuroprotective effects within the CNS:

  • Direct action on CNS cells : Fingolimod-P can cross the blood-brain barrier and modulate neural cell properties by acting on S1P receptors expressed in astrocytes and other glial cells .
  • Reduction of neuroinflammation : By modulating signaling pathways such as PI3K/Akt and MAPK, fingolimod-P helps maintain neurological function and reduces neuroinflammatory damage .

Clinical Applications

Fingolimod was first approved for MS treatment in 2010 and has since been investigated for various other conditions due to its diverse biological activities:

  • Multiple Sclerosis : Proven efficacy in reducing relapse rates and MRI lesion activity .
  • Alzheimer’s Disease : Potential applications due to its neuroprotective properties .
  • Cancer : Investigated for its ability to modulate immune responses within tumor microenvironments .

Case Study 1: Efficacy in MS

A study involving patients with relapsing-remitting MS demonstrated that fingolimod treatment resulted in significant reductions in gadolinium-enhancing lesions on MRI after six months compared to placebo (p<0.001). Additionally, annualized relapse rates were significantly lower among those treated with fingolimod .

Case Study 2: Impact on Inflammatory Activity

In patients with mucolipidosis IV, fingolimod-P was shown to inhibit astrocyte inflammatory activity effectively, indicating its potential use in treating neurodegenerative diseases characterized by inflammation .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of fingolimod phosphate in modulating neuroinflammation in multiple sclerosis (MS)?

this compound acts as a sphingosine-1-phosphate receptor (S1PR) modulator, primarily targeting S1P1 receptors on lymphocytes to inhibit their egress from lymph nodes, thereby reducing CNS infiltration of pro-inflammatory cells like Th17 lymphocytes . Additionally, it crosses the blood-brain barrier (BBB) and binds to S1P1 receptors on astrocytes and neurons, potentially exerting direct neuroprotective effects by attenuating oxidative stress and mitochondrial dysfunction . Experimental models (e.g., experimental autoimmune encephalomyelitis) demonstrate dual immunomodulatory and CNS-specific mechanisms .

Q. How do pharmacokinetic properties of this compound influence its dosing and tissue distribution?

Key pharmacokinetic parameters include:

  • Bioavailability : 93% (unaffected by food) .
  • Protein binding : >99% for both fingolimod and its phosphate metabolite .
  • Half-life : 6–9 days .
  • Distribution : High RBC partitioning (86% for fingolimod vs. <17% for this compound) and a volume of distribution of ~1,200 L, indicating extensive tissue penetration .
  • Metabolism : Primarily via CYP4F2, with reversible phosphorylation to the active metabolite and subsequent degradation to inactive ceramide analogs .

These properties necessitate careful monitoring of drug-drug interactions (e.g., CYP4F2 inhibitors) and long-term accumulation in tissues .

Q. What methodologies are recommended for assessing this compound purity and stability in preclinical studies?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying fingolimod hydrochloride and its impurities, as per USP guidelines. Key parameters include:

  • Resolution : ≥2.0 between fingolimod and related compounds.
  • Sensitivity : Detection limits of ≤0.1% for impurities . Stability studies should assess degradation under varying pH, temperature, and light exposure, with LC-MS/MS for metabolite profiling .

Advanced Research Questions

Q. How can researchers experimentally distinguish between peripheral (immune) and central (CNS) mechanisms of this compound in neuroprotection?

  • Animal models : Use conditional S1P1 receptor knockout mice (e.g., astrocyte-specific deletions) to isolate CNS effects .
  • Pharmacokinetic studies : Compare plasma vs. cerebrospinal fluid (CSF) levels via LC-MS/MS to quantify BBB penetration .
  • In vitro assays : Co-culture systems of neurons/astrocytes with peripheral immune cells to model cross-talk .
  • Imaging : MRI/PET with radiolabeled fingolimod analogs to track CNS distribution .

Q. What experimental evidence supports the contradictory roles of this compound in autophagy modulation during ischemic stroke?

While Li et al. (2017) reported fingolimod-mediated inhibition of neuronal autophagy via mTOR/p70S6K pathways in murine stroke models , other studies suggest autophagy induction in microglia to resolve inflammation . To reconcile this:

  • Cell-type-specific analysis : Use flow-sorted neurons vs. glia to quantify LC3-II/Beclin-1 expression.
  • Temporal dosing : Administer fingolimod at different post-stroke phases (acute vs. recovery) to assess stage-dependent effects .
  • Pathway inhibition : Apply mTOR inhibitors (e.g., rapamycin) to test compensatory mechanisms .

Q. How does this compound impact CD8<sup>+</sup> T-cell function, and what are implications for viral infection risks?

Preclinical data indicate that fingolimod reduces CD8<sup>+</sup> T-cell egress and impairs effector function (e.g., IFN-γ production), increasing susceptibility to herpesviruses . Key experimental approaches:

  • In vivo models : Compare viral clearance rates in fingolimod-treated vs. S1P1-knockout mice .
  • Functional assays : Measure cytotoxic granzyme activity and MHC-I binding in CD8<sup>+</sup> T-cells post-treatment .
  • Clinical correlation : Meta-analyses of trials show elevated herpesvirus reactivation (e.g., varicella zoster) in MS patients .

Q. What experimental designs are optimal for evaluating this compound in combination therapies for acute respiratory distress syndrome (ARDS)?

  • Preclinical models : Lipopolysaccharide (LPS)-induced ARDS in rodents, with co-administration of antivirals (e.g., remdesivir) to assess synergy in reducing cytokine storms .
  • Endpoint metrics : BAL fluid analysis for IL-6, TNF-α, and neutrophil counts, paired with lung histopathology .
  • Dose optimization : Pharmacodynamic studies to balance S1P1 modulation (lymphocyte sequestration) vs. S1P3-mediated pulmonary edema risk .

Q. Data Contradictions and Resolution

Q. Why do some studies report this compound’s efficacy in reducing brain volume loss, while others show limited impact on disability progression?

  • Trial design heterogeneity : Phase III trials (e.g., FREEDOMS) measured brain atrophy via MRI but used varying disability scales (e.g., EDSS vs. modified Rankin Scale) .
  • Patient stratification : Subgroup analyses reveal greater efficacy in early-stage RRMS vs. progressive MS .
  • Mechanistic overlap : Neuroprotection may not fully correlate with disability metrics due to compensatory pathways (e.g., axonal sprouting) .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValueSource
Bioavailability93%
Protein Binding>99%
Half-Life (t1/2)6–9 days
Volume of Distribution1,200 ± 260 L
Major Excretion RouteUrine (81% as inactive metabolites)

Table 2. Experimental Models for Neuroprotection Studies

ModelApplicationKey ReadoutsSource
EAE (mice/rats)MS-like neuroinflammationT-cell infiltration, MRI
MCAO (mice)Ischemic strokeInfarct volume, autophagy
LPS-induced ARDS (rats)Acute lung injuryCytokine levels, histology

Eigenschaften

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod phosphate
Reactant of Route 2
Fingolimod phosphate
Reactant of Route 3
Fingolimod phosphate
Reactant of Route 4
Fingolimod phosphate
Reactant of Route 5
Fingolimod phosphate
Reactant of Route 6
Fingolimod phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.